

analytical methods for ofloxacin impurity profiling

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Compound of Interest

Compound Name: Ofloxacin N-oxide

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An Application Note for the Comprehensive Analysis of Ofloxacin Impurities

Title: A Guide to Modern Analytical Methods for Ofloxacin Impurity Profiling

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat a variety of bacterial infections.[1][2] The presence of impurities in the active pharmaceutical ingredient (API) or the final drug product, even in trace amounts, can significantly impact the safety and efficacy of the therapeutic.[3] This application note provides a detailed guide to the analytical methodologies essential for the comprehensive impurity profiling of ofloxacin. We delve into the regulatory landscape, explore the structures of common impurities, and provide detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS), and Capillary Electrophoresis (CE). The causality behind experimental choices is explained, and workflows are presented to ensure robust, reliable, and regulatory-compliant impurity analysis.

The Imperative for Impurity Profiling in Ofloxacin

The control of impurities is a critical aspect of pharmaceutical development and manufacturing. Impurities can originate from various sources, including the synthetic route (starting materials, by-products, intermediates), degradation of the drug substance over time (due to light, heat, or hydrolysis), or interaction with excipients.[4][5] For ofloxacin, ensuring purity is paramount to its therapeutic action, which involves the inhibition of bacterial DNA gyrase.[6] Uncontrolled impurities may not only lack therapeutic benefit but could also pose toxicological risks to the patient.[3]

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances and products.[3][4][7]

Regulatory Framework: Understanding the Thresholds

The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for controlling impurities, establishing thresholds that trigger specific actions.[4][5][7][8] Understanding these thresholds is fundamental to designing a compliant analytical strategy.

- **Reporting Threshold:** The level at which an impurity must be reported in a regulatory submission. For most drug substances, this is $\geq 0.05\%$. [4]
- **Identification Threshold:** The level at which the structure of an impurity must be determined. This threshold varies with the maximum daily dose of the drug but is often around $\geq 0.10\%$. [4][5]
- **Qualification Threshold:** The level at which an impurity must be assessed for its biological safety. An impurity is considered qualified if its level has been adequately justified by toxicological studies or was present in batches used in pivotal clinical trials. [4][5]

Pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide specific monographs for ofloxacin, which include tests and acceptance criteria for known impurities. [1][9][10][11][12]

Common Impurities of Ofloxacin

A robust analytical method must be capable of separating and quantifying ofloxacin from its potential impurities. These can be broadly categorized as process-related impurities (from synthesis) and degradation products.

Impurity Name	Common Synonyms	Type	Origin
9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid	Ofloxacin Impurity E, N-Desmethyl Ofloxacin, Ofloxacin Related Compound A[2][13]	Process-related	Incomplete methylation of the piperazine ring during synthesis.
Decarboxy Ofloxacin	Ofloxacin EP Impurity B[6][14]	Degradation	Loss of the carboxylic acid group under stress conditions (e.g., heat).
Ofloxacin-N-oxide	Ofloxacin EP Impurity F[6][14]	Degradation	Oxidation of the N-methylpiperazine ring.
Defluorooxofloxacin	Ofloxacin EP Impurity C[6][14]	Process-related	Use of starting material lacking the fluorine atom.
(3RS)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid	Ofloxacin Impurity A	Process-related	A key starting material or by-product in the synthesis pathway.
9-methyl piperazine	-	Degradation	Cleavage of the piperazine ring from the core structure.[15]

Premier Analytical Technique: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC with UV detection is the cornerstone of ofloxacin impurity profiling due to its high resolving power, robustness, and quantitative accuracy. The method separates compounds based on their hydrophobicity, making it ideal for distinguishing the ofloxacin molecule from its structurally similar impurities.

Causality of Method Parameters

The choice of column, mobile phase, and detection wavelength is critical. A C18 column is standard as it provides excellent retention and separation for the moderately polar ofloxacin and its related substances.^[16] The mobile phase typically consists of an aqueous buffer and an organic modifier (like acetonitrile or methanol). The buffer's pH is crucial; it is often kept acidic to suppress the ionization of the carboxylic acid group on ofloxacin, leading to sharper peaks and better retention. A gradient elution is frequently employed to resolve early-eluting polar impurities and later-eluting non-polar impurities within a reasonable runtime.^{[17][18]} UV detection at 294 nm is commonly used as it is a wavelength of high absorbance for ofloxacin and its chromophoric impurities.^{[1][11]}

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is a representative stability-indicating method designed to separate ofloxacin from its key specified impurities.^{[17][18]}

A. Instrumentation & Consumables

- HPLC System with a gradient pump, autosampler, column oven, and diode array detector (DAD) or UV detector.
- Column: Inertsil ODS C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).
- Analytical balance, pH meter, volumetric flasks, and pipettes.
- HPLC grade acetonitrile, methanol, potassium phosphate monobasic, and phosphoric acid.

B. Preparation of Solutions

- Mobile Phase A: Prepare a 25 mM potassium phosphate buffer. Dissolve 3.4 g of KH_2PO_4 in 1000 mL of water, adjust the pH to 2.5 with phosphoric acid. Filter and degas.
- Mobile Phase B: HPLC grade acetonitrile.
- Diluent: A mixture of Mobile Phase A and Mobile Phase B (80:20 v/v).
- Standard Stock Solution: Accurately weigh and dissolve ~10 mg of Ofloxacin USP Reference Standard in 100 mL of diluent to get a concentration of 100 $\mu\text{g}/\text{mL}$.
- Spiked Impurity Stock Solution: Prepare a stock solution containing known concentrations of specified impurities (e.g., Impurity A, B, C, D, E, F) in diluent.
- System Suitability Solution (SSS): Spike the Standard Stock Solution with the Impurity Stock Solution to obtain a final concentration of ~100 $\mu\text{g}/\text{mL}$ of ofloxacin and ~1.0 $\mu\text{g}/\text{mL}$ of each impurity. This solution is used to verify the resolution and performance of the chromatographic system.
- Test Solution: Accurately weigh and dissolve a quantity of the ofloxacin drug substance or powdered tablets in diluent to obtain a final concentration of ~1.0 mg/mL.

C. Chromatographic Conditions

Parameter	Condition
Flow Rate	1.0 mL/min
Column Temperature	35°C
Detection Wavelength	294 nm
Injection Volume	10 µL
Gradient Program	Time (min)
	0
	45
	55
	60
	65

D. System Suitability & Analysis

- Inject the diluent as a blank to ensure no interfering peaks.
- Inject the System Suitability Solution six times.
- Verify that the system suitability criteria are met (see table below). The resolution between ofloxacin and its closest eluting impurity (e.g., Impurity E) must be ≥ 2.0 .[\[1\]](#)[\[11\]](#)
- Inject the Test Solution in duplicate.
- Calculate the percentage of each impurity using the principle of external standardization or, more commonly for impurities, by area normalization, assuming a relative response factor (RRF) of 1.0 if not experimentally determined.

E. Typical System Suitability Criteria

Parameter	Acceptance Criteria
Tailing Factor (for Ofloxacin peak)	≤ 2.0
Theoretical Plates (for Ofloxacin peak)	≥ 2000
%RSD for peak area (n=6)	$\leq 2.0\%$
Resolution (between Ofloxacin and Impurity E)	≥ 2.0

Workflow for HPLC Impurity Profiling



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Caption: Workflow for Ofloxacin Impurity Analysis by HPLC.

Advanced Structural Elucidation: UPLC-MS/MS

For definitive identification of unknown impurities or for ultra-sensitive quantification, UPLC coupled with tandem mass spectrometry (MS/MS) is the method of choice.[19] UPLC offers faster analysis times and higher resolution than traditional HPLC.[20][21] Mass spectrometry provides molecular weight information and fragmentation patterns, which are crucial for structural elucidation of novel or unexpected impurities.[16][22]

Rationale for UPLC-MS/MS

This technique is indispensable during drug development and forced degradation studies, where impurities have not yet been characterized. By determining the mass-to-charge ratio (m/z) of an impurity peak, a molecular formula can be proposed. Subsequent MS/MS fragmentation provides structural puzzle pieces, allowing scientists to identify the impurity's structure. This is a key requirement for fulfilling the "Identification Threshold" under ICH guidelines.[4]

Protocol: UPLC-MS/MS for Impurity Identification

A. Instrumentation & Consumables

- UPLC System coupled to a Triple Quadrupole (QqQ) or Time-of-Flight (TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.
- Column: Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 μ m particle size (or equivalent).
- LC-MS grade acetonitrile, methanol, water, and formic acid.

B. Preparation of Solutions

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Test Solution: Prepare a ~100 μ g/mL solution of the ofloxacin sample in a 50:50 mixture of Mobile Phase A and B. A lower concentration is used to avoid saturating the MS detector.

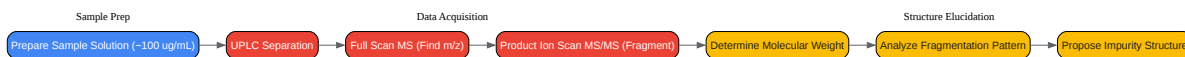
C. UPLC-MS/MS Conditions

Parameter	UPLC Condition	MS Condition (Positive ESI Mode)
Flow Rate	0.4 mL/min	Ion Source
Column Temperature	40°C	Capillary Voltage: 3.0 kV
Injection Volume	2 µL	Desolvation Temperature: 450°C
Gradient Program	Time (min)	% Mobile Phase A
0.0	95	
8.0	50	
9.0	5	
10.0	5	
10.1	95	
12.0	95	

D. Data Acquisition and Analysis

- Perform a full scan analysis to detect the m/z values of all eluting peaks.
- For each impurity peak, perform a separate product ion scan (MS/MS) by selecting its precursor ion (the m/z from the full scan) in the first quadrupole.
- Analyze the resulting fragmentation pattern to propose a structure. Compare the fragmentation of the impurity to that of ofloxacin to identify modifications to the parent structure.

Workflow for UPLC-MS/MS Impurity Identification



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Caption: Workflow for Unknown Impurity ID by UPLC-MS/MS.

Chiral Purity: Capillary Electrophoresis (CE)

Ofloxacin is a racemic mixture of the S-(-)-isomer (Levofloxacin) and the R-(+)-isomer (Dextroflaxacin). The antibacterial activity resides almost entirely in the Levofloxacin enantiomer.[23] Therefore, controlling the enantiomeric purity is critical. Capillary Electrophoresis is a powerful technique for chiral separations.[24][25]

Principle of Chiral CE

Separation is achieved by adding a chiral selector (CS), often a cyclodextrin derivative, to the background electrolyte (BGE).[26] The two enantiomers form transient diastereomeric complexes with the CS that have different stabilities and thus different electrophoretic mobilities, allowing them to be separated.

Protocol: Chiral CE for Enantiomeric Purity

A. Instrumentation & Consumables

- Capillary Electrophoresis system with a UV or DAD detector.
- Fused-silica capillary (e.g., 50 μm i.d., 50 cm total length).
- Hydroxypropyl- β -cyclodextrin (HP- β -CD) as the chiral selector.
- Tris buffer, phosphoric acid.

B. Preparation of Solutions

- Background Electrolyte (BGE): Prepare a 100 mM Tris-phosphate buffer at pH 6.0 containing 15 mM HP- β -CD.
- Sample Solution: Dissolve ofloxacin in water to a concentration of 0.5 mg/mL.

C. Electrophoretic Conditions

Parameter	Condition
Capillary	Fused silica, 50 cm (40 cm to detector) x 50 μ m
BGE	100 mM Tris-phosphate, 15 mM HP- β -CD, pH 6.0
Applied Voltage	20 kV
Temperature	25°C
Injection	Hydrodynamic (50 mbar for 5 s)
Detection	294 nm

D. Analysis

- Condition the new capillary by flushing with 1M NaOH, 0.1M NaOH, water, and finally the BGE.
- Inject and run the sample. The two enantiomers (Levofloxacin and Dextrofloxacine) should be baseline resolved.
- Calculate the percentage of the undesired R-(+)-isomer.

Conclusion

The analytical profiling of ofloxacin impurities is a multi-faceted task that is critical for ensuring the quality, safety, and efficacy of the final drug product. A robust RP-HPLC method serves as the primary tool for routine quality control and stability testing. For the definitive identification of unknown impurities that arise during development or from degradation, the high sensitivity and structural elucidation power of UPLC-MS/MS are indispensable. Furthermore, Capillary

Electrophoresis provides an orthogonal and highly effective method for controlling chiral purity. By employing these validated analytical techniques in concert, researchers and drug development professionals can build a comprehensive impurity profile that satisfies stringent global regulatory expectations and ultimately protects patient health.

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